molecular formula C17H22N2O2 B1618156 (2S)-2-amino-N-(4-methoxynaphthalen-2-yl)-4-methylpentanamide CAS No. 23576-37-6

(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)-4-methylpentanamide

Cat. No.: B1618156
CAS No.: 23576-37-6
M. Wt: 286.37 g/mol
InChI Key: MVVPAYGKZXZGRC-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-leucine 4-methoxy-2-naphthylamide is an L-leucine derivative that is the amide obtained by formal condensation of the carboxy group of L-leucine with the amino group of 4-methoxy-2-naphthylamine. It has a role as a chromogenic compound. It is an amino acid amide, a L-leucine derivative, an aromatic amide, a member of naphthalenes and an aromatic ether.

Properties

CAS No.

23576-37-6

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)-4-methylpentanamide

InChI

InChI=1S/C17H22N2O2/c1-11(2)8-15(18)17(20)19-13-9-12-6-4-5-7-14(12)16(10-13)21-3/h4-7,9-11,15H,8,18H2,1-3H3,(H,19,20)/t15-/m0/s1

InChI Key

MVVPAYGKZXZGRC-HNNXBMFYSA-N

SMILES

CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N

Canonical SMILES

CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N

Pictograms

Health Hazard

sequence

L

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)-4-methylpentanamide
Reactant of Route 2
(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)-4-methylpentanamide
Reactant of Route 3
(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)-4-methylpentanamide
Reactant of Route 4
Reactant of Route 4
(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)-4-methylpentanamide
Reactant of Route 5
(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)-4-methylpentanamide
Reactant of Route 6
(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)-4-methylpentanamide

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